molecular formula C11H9NO2 B1268843 3-acetyl-1H-quinolin-2-one CAS No. 50290-20-5

3-acetyl-1H-quinolin-2-one

Cat. No. B1268843
CAS RN: 50290-20-5
M. Wt: 187.19 g/mol
InChI Key: YFNDTCZARIEYNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-acetyl-1H-quinolin-2-one derivatives involves green, efficient, and rapid procedures. For instance, a method utilizing one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehyde and malononitrile in the presence of ammonium acetate in ethanol has been highlighted for its operational simplicity, mild reaction conditions, and minimal environmental impact (Lei, Ma, & Hu, 2011). Moreover, the use of tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions for synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, respectively, demonstrates the compound's adaptability in organic synthesis (Madhu et al., 2022).

Molecular Structure Analysis

The structural elucidation of 3-acetyl-1H-quinolin-2-one and its derivatives is critical for understanding their chemical behavior and potential applications. The confirmation of these structures is typically achieved through a combination of spectroscopic methods, including IR, 1H NMR, MS, and elemental analysis, ensuring the accurate identification of the synthesized compounds and their functional groups (Li & Gao, 2010).

Chemical Reactions and Properties

3-Acetyl-1H-quinolin-2-one undergoes various chemical reactions, showcasing its versatility. Palladium-catalyzed oxidative amidation reactions represent a method for synthesizing 3-amidated derivatives, illustrating the compound's reactivity and potential for creating a wide array of bioactive molecules (Yuan et al., 2019). Additionally, investigations into one-pot synthesis approaches have revealed variations in the Ugi reaction, further highlighting the compound's utility in efficient and diverse synthetic routes (Gordon et al., 2011).

Physical Properties Analysis

The physical properties of 3-acetyl-1H-quinolin-2-one derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in different fields. These properties can be tailored through the synthesis of specific derivatives, allowing for the optimization of the compound for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, define the roles that 3-acetyl-1H-quinolin-2-one and its derivatives can play in synthetic chemistry. For example, the compound's ability to act as a carbonyl and acid surrogate in organic synthesis underscores its utility in constructing complex molecular architectures (Madhu et al., 2022).

Scientific Research Applications

HIV-1 Integrase Inhibition

3-Acetyl-1H-quinolin-2-one derivatives, specifically 2-(Quinolin-3-yl)-acetic-acid derivatives, have been studied for their potential in HIV-1 therapy. These compounds act as allosteric integrase inhibitors (ALLINIs), disrupting crucial interactions between the HIV-1 integrase enzyme, viral DNA, and its cellular cofactor LEDGF. This multifaceted mechanism of action results in the effective inhibition of HIV-1 replication, making these derivatives promising candidates for antiretroviral therapy (Kessl et al., 2012).

Antimicrobial and Anti-Inflammatory Properties

Studies have shown that novel Schiff base derivatives of 3-acetyl-1H-quinolin-2-one exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi, as well as notable anti-inflammatory properties. These compounds, synthesized by condensing different substituted 3-acetyl-1-aminoquinolin-2-ones with aromatic aldehydes, demonstrate potential as therapeutic agents for treating infections and inflammation (Abhishek Kumar et al., 2014).

Anticancer Activity

3-Acetyl-1H-quinolin-2-one derivatives have been investigated for their anticancer properties. For instance, novel Schiff bases synthesized from 2-quinolones showed promising cytotoxicity against Ehrlich Ascites Carcinoma cells. These findings indicate the potential use of these compounds in cancer therapy, highlighting their ability to inhibit tumor cell growth (Abhishek Kumar et al., 2014).

Corrosion Inhibition

Research on quinoline derivatives, including 3-acetyl-1H-quinolin-2-one, has explored their efficacy as corrosion inhibitors. In studies focusing on the N80 steel corrosion protection in hydrochloric acid, quinoline derivatives demonstrated potential as effective corrosion inhibitors, indicating their utility in industrial applications (Ansari et al., 2016).

Safety And Hazards

The safety information available indicates that 3-acetyl-1H-quinolin-2-one may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

properties

IUPAC Name

3-acetyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNDTCZARIEYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344745
Record name 3-acetyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-1H-quinolin-2-one

CAS RN

50290-20-5
Record name 3-acetyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Kuethe, A Wong, C Qu, J Smitrovich… - The Journal of …, 2005 - ACS Publications
… Preparation of 3-Acetyl-1H-quinolin-2-one (15). To a solution of 14.5 g (70.5 mmol) of 3-acetyl-2-chloroquinoline 48 was added 210 mL of 6 N HCl. The mixture was heated to reflux for …
Number of citations: 123 pubs.acs.org

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